Afegostat tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

El tartrato de afegostat se puede sintetizar mediante un proceso de varios pasos que involucra los siguientes pasos clave:

Síntesis de Isofagomine: La síntesis comienza con la preparación de isofagomine, que implica la reducción de un derivado de piperidina.

Formación de la Sal de Tartrato: La isofagomine se hace reaccionar con ácido tartárico para formar la sal de tartrato, lo que da como resultado el tartrato de afegostat.

Los métodos de producción industrial para el tartrato de afegostat implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, a menudo utilizando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación.

Análisis De Reacciones Químicas

El tartrato de afegostat experimenta diversas reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo en el tartrato de afegostat se pueden oxidar para formar las cetonas o los aldehídos correspondientes.

Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes.

Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales utilizando reactivos y condiciones apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy

Afegostat tartrate has undergone various clinical trials to evaluate its safety and efficacy in patients with Gaucher's disease. Notably:

- Phase II Clinical Trial : Conducted by Amicus Therapeutics, this trial assessed the drug's effect on treatment-naive adult patients with type 1 Gaucher disease. The study involved two dosing regimens over six months. While all participants showed an increase in glucocerebrosidase levels, significant clinical improvements were observed in only one out of eighteen patients who completed the trial, highlighting the need for further research into optimizing treatment regimens and patient selection .

- Long-term Extension Studies : Ongoing studies aim to evaluate the long-term safety and efficacy of this compound in various patient populations, including those with different genetic backgrounds related to Gaucher's disease .

Case Studies

Several case studies have documented the experiences of patients treated with this compound:

- Case Study 1 : A patient with type 1 Gaucher disease exhibited improved hematological parameters after six months of treatment with this compound. However, the overall clinical benefits were modest compared to traditional enzyme replacement therapies .

- Case Study 2 : In another instance, a patient demonstrated a significant reduction in glucosylceramide levels following treatment, but again, clinical symptoms remained largely unchanged. This emphasizes the variability in response among individuals .

Chemical Structure and Formulation

This compound has a molecular formula of C10H19NO9 and is classified under piperidines and iminosugars. Its structure facilitates interaction with glucocerebrosidase, making it an effective pharmacological chaperone .

Regulatory Status

This compound received orphan drug designation from both the European Medicines Agency and the US Food and Drug Administration due to its potential benefits for patients with rare diseases like Gaucher's disease. However, following disappointing results from clinical trials, further development was halted in 2009 .

Comparative Analysis of Treatments for Gaucher's Disease

To better understand this compound's position among available treatments for Gaucher's disease, a comparative analysis is presented below.

| Treatment | Mechanism of Action | Clinical Phase | Efficacy Evidence |

|---|---|---|---|

| This compound | Pharmacological chaperone | Phase II | Modest improvements observed |

| Imiglucerase | Enzyme replacement therapy | Approved | Significant clinical benefits |

| Miglustat | Substrate reduction therapy | Approved | Effective for mild cases |

| Eliglustat | Substrate reduction therapy | Approved | Effective for type 1 patients |

Mecanismo De Acción

El tartrato de afegostat ejerce sus efectos al unirse selectivamente a la enzima β-glucocerebrosidasa (GCase). Esta unión estabiliza la conformación correcta de la enzima, mejorando su actividad y previniendo la acumulación de glucocerebrósido. El objetivo molecular del tartrato de afegostat es la forma mutante N370S de GCase, que se asocia comúnmente con la enfermedad de Gaucher .

Comparación Con Compuestos Similares

El tartrato de afegostat es único en comparación con otros compuestos similares debido a su afinidad de unión específica y sus efectos de estabilización en GCase. Los compuestos similares incluyen:

Imiglucerasa: Una β-glucocerebrosidasa humana recombinante utilizada para la terapia de reemplazo enzimático.

Miglustat: Un iminosacárido que inhibe la glucosilceramida sintasa, utilizado para la terapia de reducción de sustrato.

Eliglustat: Otro inhibidor de la glucosilceramida sintasa utilizado para tratar la enfermedad de Gaucher

El tartrato de afegostat destaca por su mecanismo de chaperona farmacológica, que estabiliza directamente la enzima en lugar de reemplazarla o inhibirla.

Actividad Biológica

Afegostat tartrate, also known as AT2101 or isofagomine, is a small molecule pharmacological chaperone primarily investigated for its therapeutic potential in treating Gaucher disease (GD), a lysosomal storage disorder caused by mutations in the GBA1 gene leading to reduced activity of the enzyme glucocerebrosidase (GCase). This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound functions as a molecular chaperone , which aids in the proper folding and trafficking of misfolded GCase to lysosomes. This is particularly significant since many mutations in the GBA1 gene result in the production of misfolded enzymes that are less effective or inactive. By binding to these misfolded proteins, this compound enhances their stability and promotes their enzymatic activity.

Key Mechanisms:

- Increased GCase Activity : Studies show that this compound can lead to increased levels of GCase in various tissues, including white blood cells, which is crucial for the breakdown of glucocerebrosides into glucose and ceramide .

- Improved Enzyme Trafficking : The compound facilitates the transport of GCase from the endoplasmic reticulum (ER) to lysosomes, enhancing its availability at the site of action .

Phase 2 Clinical Trials

This compound has been evaluated in several clinical trials for its efficacy in treating type 1 Gaucher disease. Notable findings include:

- Study Design : An open-label, multicenter trial assessed different dosing regimens (150 mg daily vs. every four days) over extended periods .

- Efficacy Outcomes : Preliminary results indicated that while all patients exhibited increased GCase levels, clinically meaningful improvements were observed in only a subset of participants. Specifically, one out of eighteen patients showed significant clinical benefits during a six-month trial .

| Study | Patient Population | Dose Regimen | Key Findings |

|---|---|---|---|

| Phase 2 Trial | 19 adults with type 1 GD | 225 mg three days on/four days off | Increased GCase levels; limited clinical improvement |

| Long-term Extension Study | Adults with type 1 GD | 150 mg once daily | Safety and tolerability confirmed; ongoing evaluation of efficacy |

Safety Profile

This compound has demonstrated a favorable safety profile across various studies. Adverse events reported were generally mild and included conjunctivitis-related symptoms leading to one patient discontinuing treatment. No serious adverse events were noted during trials .

Case Studies and Research Findings

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

- Increased Enzyme Levels : In a cohort study involving patients with Gaucher disease, administration of afegostat resulted in significant elevations in GCase levels within white blood cells, indicating effective enzyme replacement at the cellular level .

- Long-term Outcomes : A longitudinal study indicated sustained increases in GCase activity over extended treatment durations, suggesting potential long-term benefits for patients receiving this compound .

Propiedades

Número CAS |

919364-56-0 |

|---|---|

Fórmula molecular |

C10H19NO9 |

Peso molecular |

297.26 g/mol |

Nombre IUPAC |

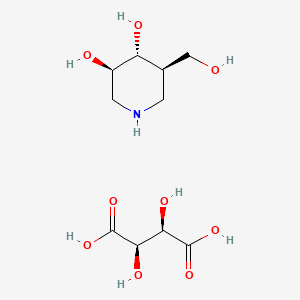

(2R,3R)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m11/s1 |

Clave InChI |

ULBPPCHRAVUQMC-MUMXBIPUSA-N |

SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |

Sinónimos |

afegostat-tartrate, isofagomine AT2101 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.